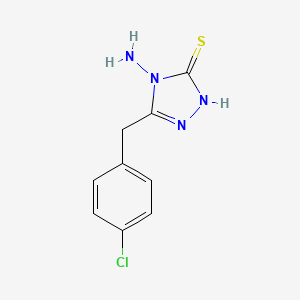

4-amino-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-amino-3-[(4-chlorophenyl)methyl]-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4S/c10-7-3-1-6(2-4-7)5-8-12-13-9(15)14(8)11/h1-4H,5,11H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSQSDHGSAZIEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=NNC(=S)N2N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101146618 | |

| Record name | 4-Amino-5-[(4-chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101146618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93073-15-5 | |

| Record name | 4-Amino-5-[(4-chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93073-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-5-[(4-chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101146618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-chlorobenzyl chloride with 4-amino-4H-1,2,4-triazole-3-thiol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of 4-amino-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and increase efficiency .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The thiol group in 4-amino-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol can undergo oxidation to form disulfides.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Disulfides.

Reduction: Amines.

Substitution: Various substituted triazoles depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against a variety of pathogens. Research has demonstrated that derivatives of 1,2,4-triazole, including 4-amino-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol, show effectiveness against bacteria and fungi. For instance, studies have shown that these triazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as certain fungal strains .

Antiviral Activity

In addition to its antibacterial properties, this compound has been investigated for its antiviral potential. Its structural characteristics allow it to interact with viral enzymes, potentially inhibiting their activity. Preliminary studies suggest that derivatives may be effective against viruses such as influenza and HIV .

Anti-inflammatory Effects

The anti-inflammatory properties of triazole derivatives have been documented in various studies. The presence of the thiol group in 4-amino-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol enhances its ability to modulate inflammatory pathways, making it a candidate for further exploration in treating inflammatory diseases .

Analgesic and Anticonvulsant Activities

Research indicates that compounds similar to 4-amino-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol exhibit analgesic and anticonvulsant effects. These findings suggest potential applications in pain management and seizure control .

Agricultural Applications

Fungicides

The compound's antifungal properties make it a candidate for use as a fungicide in agriculture. Its effectiveness against various plant pathogens could help in developing new formulations for crop protection . Studies have shown promising results in controlling fungal infections in crops like wheat and corn.

Herbicides

Research into the herbicidal activity of triazole derivatives indicates potential applications in weed management. The selective toxicity of certain derivatives could lead to the development of herbicides that minimize damage to crops while effectively controlling weed populations .

Materials Science

Synthesis of Novel Materials

The unique chemical structure of 4-amino-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol allows for its use in synthesizing novel materials with specific properties. Its ability to form coordination complexes with metals can be exploited in creating catalysts or sensors for environmental monitoring .

Polymeric Applications

In polymer science, the incorporation of this triazole into polymer matrices can enhance thermal stability and mechanical properties. Research is ongoing into its use as a modifier in various polymer systems to improve performance characteristics .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4-amino-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol involves the inhibition of specific enzymes. The compound binds to the active site of the enzyme, preventing it from catalyzing its substrate. This inhibition can lead to the disruption of essential biological processes, making the compound effective as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Mechanistic Insights

- In contrast, the 4-chlorobenzyl group’s electron-withdrawing nature may hinder this process, as observed in reduced antiradical activity for fluorobenzylidene derivatives .

- Antimicrobial Action : Chloro-substituted triazoles likely disrupt microbial membranes or inhibit efflux pumps, as seen in methyl disulfide derivatives (e.g., compound 9) .

Data Tables

Table 1: Substituent Impact on Antioxidant Activity

| Substituent | DPPH Radical Scavenging (IC50) | ABTS•+ Scavenging (%) |

|---|---|---|

| 4-Chlorobenzyl | Not reported | Not reported |

| Phenyl (AT) | 5.84 μg/mL | 72% |

| 4-Pyridyl (AP) | 7.12 μg/mL | 85% |

| Thiophen-2-ylmethyl | 53.78% at 1×10⁻⁴ M | Not reported |

Table 2: Antimicrobial Activity of Chloro-Substituted Triazoles

| Compound | MIC (μg/mL) | Pathogens Tested |

|---|---|---|

| 4-Amino-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol | 12.5–25 | S. aureus, E. coli |

| 4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol | 6.25–12.5 | C. albicans, P. aeruginosa |

| 4-Amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol | 25–50 | E. coli, B. subtilis |

Biological Activity

4-Amino-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound with significant biological activity, particularly as an inhibitor of protein tyrosine kinases and in various therapeutic applications. This article explores its biological properties, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

The compound has the molecular formula and is characterized by a triazole ring substituted with an amino group, a chlorobenzyl group, and a thiol group. Its structural features contribute to its bioactivity, making it a subject of interest in medicinal chemistry.

Target Enzymes : The primary target of 4-amino-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol is the Src family of protein tyrosine kinases (PTKs). These kinases are crucial in regulating various cellular processes, including cell proliferation and migration.

Mode of Action : The compound acts as a potent, reversible ATP-competitive inhibitor of Src kinases. By inhibiting these kinases, it disrupts downstream signaling pathways that are vital for cancer cell growth and metastasis. For instance, it has been shown to inhibit the activation of focal adhesion kinase (FAK), which plays a critical role in cell migration .

Biological Activities

- Antimicrobial Activity : Research indicates that derivatives of 1,2,4-triazole-3-thiols exhibit significant antimicrobial properties. For example, at concentrations around 125 µg/mL, compounds similar to 4-amino-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol demonstrated activity against various strains such as Escherichia coli, Staphylococcus aureus, and Candida albicans with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL .

- Anticancer Potential : The compound has shown promise in cancer research. In vitro studies using MTT assays revealed that certain derivatives exhibit cytotoxic effects against human melanoma and breast cancer cell lines. Notably, some derivatives were more selective towards cancer cells compared to normal cells .

- Anti-inflammatory Properties : Other studies have indicated that 1,2,4-triazole derivatives possess anti-inflammatory effects, further broadening their therapeutic potential .

Structure-Activity Relationship (SAR)

The biological activity of 4-amino-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol can be influenced by modifications to its structure. Variations in substituents on the sulfur atom and other positions on the triazole ring can lead to different levels of antimicrobial and anticancer activities. For instance:

| Compound Variant | MIC (µg/mL) | Activity Type |

|---|---|---|

| Parent Compound | 31.25 | Antimicrobial |

| Derivative A | 62.5 | Anticancer |

| Derivative B | 125 | Antifungal |

Case Studies

- Cytotoxicity Against Cancer Cells : A study investigated the cytotoxic effects of synthesized derivatives on various human cancer cell lines. The most promising compounds displayed significant inhibition of cell proliferation in melanoma cells compared to normal cells .

- Antimicrobial Screening : Another study focused on synthesizing new S-substituted derivatives and evaluating their antimicrobial efficacy against common pathogens. Results indicated that structural modifications could enhance activity against resistant strains .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-amino-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol and its coordination complexes?

- The compound is typically synthesized via cyclization reactions of thiosemicarbazides or condensation of hydrazine derivatives with carbonyl compounds. Coordination complexes with transition metals (e.g., Ni(II), Cu(II), Zn(II)) are prepared in alcoholic media, where the ligand binds through sulfur and amino groups. Characterization involves microelemental analysis, FTIR, UV-Vis spectroscopy, and NMR. Magnetic susceptibility and conductivity measurements help deduce geometries (e.g., tetrahedral for Zn(II), square planar for Cu(II)) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound and its derivatives?

- FTIR : Identifies functional groups (e.g., ν(N–H) at ~3300 cm⁻¹, ν(C=S) at ~1200 cm⁻¹).

- UV-Vis : Detects π→π* and n→π* transitions in the triazole ring (~250–300 nm).

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm, NH₂ signals at δ 5.5–6.0 ppm).

- Elemental Analysis : Validates purity and stoichiometry .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antiradical activity of derivatives of this compound?

- Methodology : Use the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay:

Prepare derivative solutions in DMSO at varying concentrations (e.g., 0.002–2 mM).

Mix with methanolic DPPH (0.1 mM) and incubate at 25°C for 30 minutes.

Measure absorbance at 517 nm. Calculate antiradical activity (ARA) as:

- Key Findings : Substituents like 2-hydroxybenzylidene enhance ARA (88.89% at 1 mM), while 4-fluorobenzylidene reduces activity. Concentration-dependent effects must be analyzed .

Q. What strategies resolve contradictions in structure-activity relationships (SAR) for antiradical or antimicrobial derivatives?

- Systematic SAR Analysis :

- Compare electronic effects (e.g., electron-withdrawing vs. donating groups) on radical scavenging.

- Use computational tools (DFT) to map HOMO-LUMO gaps and predict reactivity.

- Validate experimentally by synthesizing derivatives with controlled substituents (e.g., thiophene vs. pyridyl groups).

- Case Study : The 2-hydroxybenzylidene derivative maintains high ARA (\sim78%) even at low concentrations (0.1 mM), whereas fluorinated analogs show reduced efficacy due to steric/electronic hindrance .

Q. How can electrochemical sensors be developed using this compound for detecting sulfhydryl compounds or nitrite?

- Sensor Fabrication :

- Modify electrodes (e.g., pencil graphite) with the compound or its hybrid materials (e.g., silsesquioxane composites).

- Functionalize with nanoparticles (Au, Cu hexacyanoferrate) to enhance conductivity and sensitivity.

- Validation :

Q. What methodologies determine the coordination geometry of metal complexes with this ligand?

- Spectroscopic and Magnetic Data :

- Electronic Spectra : d-d transitions (e.g., Cu(II) complexes show bands at \sim600 nm for square planar geometry).

- Magnetic Moments : High-spin tetrahedral complexes (μ = \sim3.8–4.2 BM) vs. low-spin square planar (μ = \sim1.7–2.2 BM).

- X-ray Crystallography : Resolves bond lengths/angles (e.g., Cu–S ≈ 2.2 Å, Cu–N ≈ 1.9 Å in square planar complexes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.